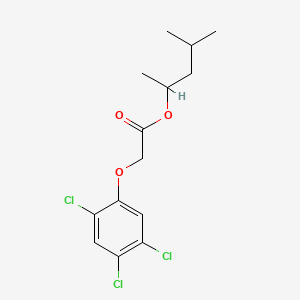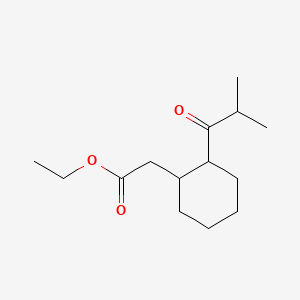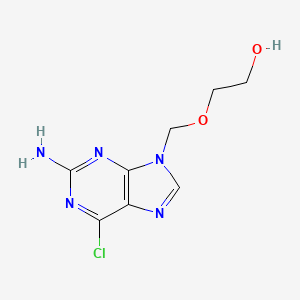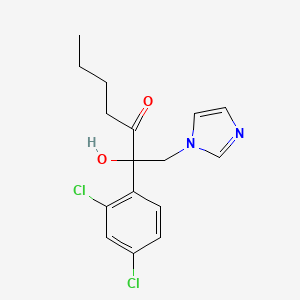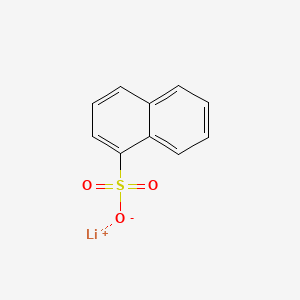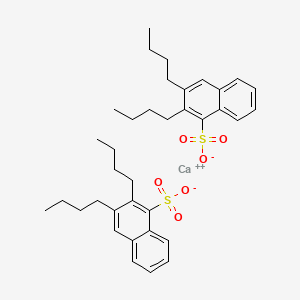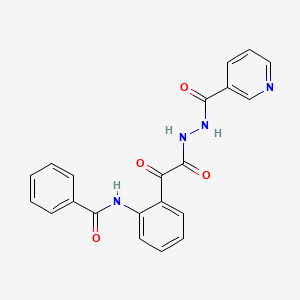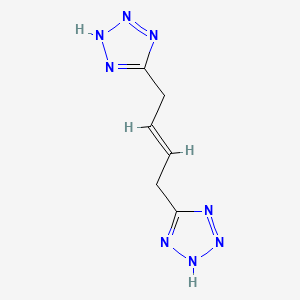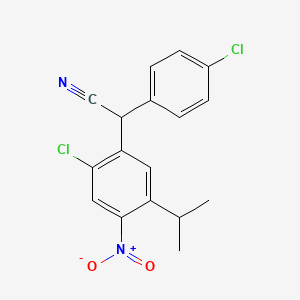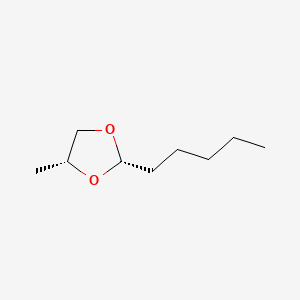
3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran is a chemical compound with the molecular formula C13H22O. It is a type of benzopyran, which is a class of organic compounds known for their diverse biological activities. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the benzopyran ring, and its dimethyl groups at positions 4 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran can be achieved through various chemical reactions. One common method involves the hydrogenation of 4,7-dimethyl-2H-1-benzopyran under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction adds hydrogen atoms to the benzopyran ring, resulting in the hexahydro structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources or chemical synthesis. The extraction method involves isolating the compound from plants that naturally produce it. Chemical synthesis, on the other hand, involves the hydrogenation process mentioned above, which can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already in a highly reduced state.
Substitution: Halogenation and other substitution reactions can occur at the methyl groups or the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-: Similar in structure but with different substituents.
2(1H)Naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)-: Another related compound with a similar hexahydro structure.
Uniqueness
3,5,6,7,8,8a-Hexahydro-4,7-dimethyl-2H-1-benzopyran is unique due to its specific substitution pattern and the presence of the hexahydro structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93942-49-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,7-dimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene |
InChI |
InChI=1S/C11H18O/c1-8-3-4-10-9(2)5-6-12-11(10)7-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
GXAYAOBBVDEENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(CCOC2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
